REACTION_CXSMILES
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[CH3:1][Si](Cl)(C)C.[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]>CO>[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([O:13][CH3:1])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]
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Name
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|
Quantity
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132 g
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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|
Quantity
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132.3 g
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Type
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reactant
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Smiles
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NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F
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Name
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|
Quantity
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325 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 15 hours
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled in an ice-water bath for 45 minutes
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Duration
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45 min
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Type
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FILTRATION
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Details
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Then the reaction mixture was filtered
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Type
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WASH
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Details
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the cake was washed with 65 mL of MeOH
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Type
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CUSTOM
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Details
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The wet cake was dried overnight at 55° C. under high vacuum
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Duration
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8 (± 8) h
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=C(C(=O)OC)C=C1[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128.8 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |